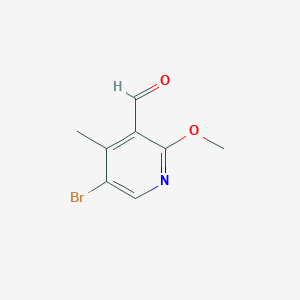

5-Bromo-2-methoxy-4-methylnicotinaldehyde

Description

General Context of Pyridine (B92270) Aldehydes in Organic Synthesis

Pyridine aldehydes, or nicotinaldehydes, are a class of aromatic aldehydes that serve as crucial intermediates and building blocks in organic synthesis. google.comsemanticscholar.org Their utility is rooted in the reactivity of the aldehyde functional group, which can undergo a wide range of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. These compounds are particularly valuable in the synthesis of pharmaceuticals, agrochemicals like fungicides and herbicides, and other specialized organic materials. google.com

The synthesis of substituted nicotinaldehydes can be challenging due to the aldehyde's sensitivity to over-oxidation to the corresponding carboxylic acid or over-reduction to the alcohol. google.com Nevertheless, a variety of synthetic methods have been developed. These include the controlled reduction of nicotinic acid derivatives, the catalytic hydrogenation of cyanopyridines (nicotinonitriles) under acidic conditions, and the Vilsmeier-Haack reaction, which can be used to formylate activated pyridine rings or construct the substituted chloronicotinaldehyde framework from enamide precursors. google.comgoogle.comresearchgate.net The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of the molecule's electronic properties and reactivity, making these aldehydes versatile synthons for constructing complex molecular architectures. nih.gov

Significance of Halogenated Pyridine Derivatives in Heterocyclic Chemistry

Halogenated pyridine derivatives are indispensable tools in modern heterocyclic chemistry. The introduction of a halogen atom, such as bromine, onto the pyridine ring provides a reactive handle for a multitude of subsequent chemical modifications. These halopyridines are key building blocks for creating more complex molecules, particularly in the pharmaceutical and agrochemical industries. innospk.com

The carbon-halogen bond in these derivatives is amenable to a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds. The presence of a halogen also influences the electronic nature of the pyridine ring, affecting its reactivity in electrophilic and nucleophilic substitution reactions. The strategic placement of bromine, as seen in 5-bromo-substituted pyridines, is often a key step in synthetic pathways leading to the development of novel, biologically active compounds. chemimpex.comgoogle.com

Overview of Research Trajectories for 5-Bromo-2-methoxy-4-methylnicotinaldehyde

Direct and extensive research focused exclusively on this compound is not widely documented in publicly available literature. However, its research trajectory can be inferred from the well-established utility of its structural components and closely related analogues. The compound is best understood as a highly functionalized intermediate designed for use in multi-step organic synthesis.

The research interest in this molecule lies in its potential as a versatile building block. Analogous compounds, such as 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, are recognized as vital intermediates for creating new compounds with tailored functionalities for the pharmaceutical and agrochemical sectors. innospk.com Similarly, related 5-bromo-2-methoxypyridine-3-carboxylic acids are employed in the development of novel drugs. chemimpex.com The presence of multiple reactive sites on this compound—the bromo, methoxy (B1213986), and aldehyde groups—offers chemists a platform for diverse synthetic transformations. The aldehyde group can be converted into various other functionalities, while the bromine atom serves as a key site for cross-coupling reactions to build molecular complexity. Therefore, the primary research trajectory for this compound is its application as a key intermediate in the synthesis of complex, high-value target molecules, particularly for drug discovery and agrochemical development.

Chemical Data and Properties

Below are tables detailing the properties of the core precursor structure and a closely related, functionalized analogue, illustrating the chemical context of the title compound.

Table 1: Properties of 5-Bromo-2-methoxy-4-methylpyridine (B21950) Data sourced from PubChem CID 4178002 nih.gov

| Property | Value |

| IUPAC Name | 5-bromo-2-methoxy-4-methylpyridine |

| CAS Number | 164513-39-7 |

| Molecular Formula | C₇H₈BrNO |

| Molecular Weight | 202.05 g/mol |

| Appearance | White to Almost white powder to crystal |

| Melting Point | 36.0 to 40.0 °C |

Table 2: Properties of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine Data sourced from an analysis of the compound innospk.com

| Property | Value |

| IUPAC Name | 5-Bromo-4-methyl-2-(methyloxy)-3-nitropyridine |

| CAS Number | 884495-14-1 |

| Molecular Formula | C₇H₇BrN₂O₃ |

| Molecular Weight | 247.05 g/mol |

| Appearance | Light gold crystalline powder |

| Melting Point | 87-89 °C |

| Boiling Point | 302.8 °C |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methoxy-4-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-6(4-11)8(12-2)10-3-7(5)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDGUFCJFPWYPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Br)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801223398 | |

| Record name | 5-Bromo-2-methoxy-4-methyl-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801223398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332324-23-8 | |

| Record name | 5-Bromo-2-methoxy-4-methyl-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1332324-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methoxy-4-methyl-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801223398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 5 Bromo 2 Methoxy 4 Methylnicotinaldehyde

Retrosynthetic Analysis and Key Precursors

The synthesis of the key precursor, 5-Bromo-2-methoxy-4-methylpyridine (B21950), itself involves the sequential introduction of the bromo, methoxy (B1213986), and methyl substituents onto a pyridine (B92270) ring. The order of these introductions is critical for achieving the desired regiochemistry.

Synthesis of Halogenated Pyridine Building Blocks

The introduction of a bromine atom at the 5-position of the pyridine ring is a crucial step. The bromination of pyridine derivatives can be achieved using various reagents and conditions. The choice of brominating agent often depends on the activation or deactivation of the pyridine ring by other substituents. For pyridine derivatives, electrophilic substitution can be challenging and may require harsh conditions. Modern brominating agents offer milder and more selective alternatives. For instance, reagents like N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) are often preferred over elemental bromine to improve selectivity and avoid the formation of polybrominated byproducts. google.com The reaction may be carried out in the presence of oleum (B3057394) or with radical initiators under UV light. google.com

Table 1: Selected Bromination Reagents and Conditions for Pyridine Derivatives

| Reagent | Conditions | Notes |

|---|---|---|

| N-Bromosuccinimide (NBS) | Oleum, or radical initiator (e.g., AIBN, benzoyl peroxide) | Preferred for its selectivity. google.com |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Oleum, or inert solvent (e.g., chlorobenzene, cyclohexane) | A highly selective and efficient agent for large-scale production. google.com |

| Bromine (Br₂) | 65% Oleum | A traditional method that can be slow and require high temperatures. google.com |

Preparation of Methoxy- and Methyl-Substituted Pyridines

The synthesis of the methoxy- and methyl-substituted pyridine core can be approached in several ways. The methoxy group is typically introduced via a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a halogenated pyridine, such as a 2-chloropyridine (B119429) or 2-fluoropyridine (B1216828) derivative, with sodium methoxide (B1231860). nih.gov The reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide has been shown to yield the corresponding 2-methoxypyridine (B126380) ester as a major product. nih.gov

The methyl group can be present in the initial starting material or introduced through various synthetic methods. For example, a common starting material could be a derivative of 2-amino-4-methylpyridine. A patent describes a synthetic route starting from 2-amino-5-bromo-4-methylpyridine (B189383) to produce 5-bromo-2-methyl-4-hydroxypyridinecarboxylate, demonstrating the utility of this substituted pyridine core. google.com The synthesis of methylpyridines can also be achieved through catalytic gas-phase reactions involving acetylene (B1199291) and ammonia (B1221849) over metal oxide catalysts. semanticscholar.org

Table 2: Example of Methoxy Group Introduction

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Methyl 2,6-dichloropyridine-3-carboxylate | Sodium methoxide in THF/CH₂Cl₂ | Methyl 6-chloro-2-methoxypyridine-3-carboxylate | nih.gov |

Direct Synthetic Routes

Direct synthetic routes focus on the final step of introducing the aldehyde group onto the pre-functionalized pyridine ring. These methods are generally more efficient as they build upon a readily accessible, highly substituted precursor.

Formylation Reactions of Halogenated Pyridine Precursors

The Vilsmeier-Haack reaction is a well-established and effective method for the formylation of electron-rich aromatic and heterocyclic compounds. researchgate.net This reaction would involve treating the key precursor, 5-Bromo-2-methoxy-4-methylpyridine, with a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. The reaction introduces a formyl group onto the pyridine ring, likely at the C-3 position, which is activated by the adjacent methoxy and methyl groups. The Vilsmeier-Haack reaction has been successfully applied to formylate various pyridine substrates, including those with existing functional groups. rsc.orgchemrxiv.org

Table 3: Typical Vilsmeier-Haack Reaction Conditions

| Reagents | Solvent | Temperature | Notes |

|---|---|---|---|

| POCl₃, DMF | Dichloromethane or neat | 0 °C to reflux | The most common set of reagents for generating the Vilsmeier reagent. rsc.org |

Oxidation Pathways from Corresponding Methyl or Alcohols

An alternative strategy involves the oxidation of a precursor where the 3-position is occupied by a methyl group or a primary alcohol (hydroxymethyl group).

The direct oxidation of a methyl group on a pyridine ring to an aldehyde is challenging because the reaction tends to proceed to the more stable carboxylic acid. researchgate.netnih.gov However, controlled oxidation might be possible under specific conditions.

A more reliable two-step approach involves first converting the 3-position into a hydroxymethyl group. If a carboxylic acid precursor, such as 5-bromo-2-methoxy-4-methylnicotinic acid, is available, it can be reduced to the corresponding alcohol. This alcohol can then be readily oxidized to the target aldehyde using a wide range of mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or methods like the Swern or Dess-Martin periodinane oxidation are commonly used to convert primary alcohols to aldehydes without over-oxidation.

Table 4: Selected Reagents for Oxidation of Primary Alcohols to Aldehydes

| Reagent | Type | Notes |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Chromium-based | A common and effective reagent for this transformation. |

| Dess-Martin Periodinane (DMP) | Hypervalent iodine | Offers mild reaction conditions and avoids heavy metal waste. |

Advanced Synthetic Strategies

Modern organic synthesis offers several advanced strategies that could potentially be applied to construct 5-Bromo-2-methoxy-4-methylnicotinaldehyde more efficiently.

C-H Functionalization: Direct C-H activation and functionalization represent a powerful and atom-economical approach. frontiersin.org A strategy could be envisioned where a directing group on the pyridine ring guides a metal catalyst to selectively activate the C-H bond at the 3-position for subsequent formylation. This would bypass the need for pre-functionalized starting materials and reduce the number of synthetic steps.

Multicomponent Reactions: These reactions combine three or more starting materials in a single step to form a complex product. nih.gov A multicomponent protocol, such as a modified Hantzsch pyridine synthesis or a cascade reaction, could potentially assemble the highly substituted pyridine ring of the target molecule in a highly convergent manner. nih.gov

Novel Catalytic Methods: The development of new catalysts continues to provide milder and more efficient ways to form C-C and C-X bonds. Palladium-catalyzed cross-coupling reactions, for example, could be used to introduce the methyl or other groups onto the pyridine scaffold. organic-chemistry.org

These advanced strategies, while not yet specifically reported for this compound, offer promising avenues for future route optimization and the development of more sustainable synthetic processes.

Transition Metal-Catalyzed Approaches

While transition metal catalysis is a cornerstone of modern organic synthesis, specific examples detailing a catalyzed synthesis for this compound are not prominent in the literature. The functionalization of the pyridine core often relies on classical electrophilic substitution or directed metalation chemistry. However, related syntheses utilize transition metals for specific transformations. For instance, the synthesis of 5-amino-2-methylpyridine, a precursor to 5-bromo-2-methylpyridine, employs a Palladium on carbon (Pd/C) catalyst for the hydrogenation reduction of a nitro group. google.com

The direct C-H formylation of the pre-formed 5-bromo-2-methoxy-4-methylpyridine using a transition metal catalyst is a theoretical possibility but is not a widely documented method for this specific substrate. Such late-stage functionalization reactions are an active area of research but often face challenges with regioselectivity and catalyst compatibility with existing functional groups.

Ring-Forming and Ring-Transformation Reactions

Constructing the substituted pyridine ring from acyclic precursors is an alternative to the functionalization of a pre-existing ring. The Vilsmeier-Haack reaction, for example, can be employed to synthesize substituted pyridines and naphthyridines from tertiary alcohols. rsc.org This reaction proceeds through multiple iminoalkylations to form conjugated iminium salts, which then undergo cyclization in the presence of an ammonia source like ammonium (B1175870) acetate (B1210297) to yield pyridine derivatives. rsc.org Specifically, the reaction of 2-arylpropan-2-ols can afford 4-arylnicotinaldehydes, demonstrating the potential to build the nicotinaldehyde framework. rsc.org

Other methods involve the cycloaromatization of α-oxo ketene-S,S-acetals with reagents like lithio acetonitrile (B52724) to produce substituted pyridines. thieme-connect.com Furthermore, the Vilsmeier-Haack reaction of acyclic ketene-S,S-acetals containing an α-acetyl group can be used to synthesize substituted pyridines in a one-pot process. thieme-connect.com While powerful, these de novo strategies might be less direct for the target compound compared to the sequential functionalization of a simpler pyridine derivative, as achieving the precise substitution pattern of this compound would require complex, multi-component starting materials. A patent describes the transformation of 3-methoxy-2-methyl-4-pyranone into 4-chloro-3-methoxy-2-methyl-pyridine using phosphorus oxychloride, showcasing a ring-transformation approach where a pyranone is converted to a pyridine. google.com

Regioselective and Stereoselective Synthesis

Regioselectivity is the critical challenge in the synthesis of this compound. The directing effects of the substituents on the pyridine ring dictate the position of subsequent functionalization.

Regioselective Bromination: The proposed synthesis involves the bromination of 2-methoxy-4-methylpyridine (B11731). This is an electrophilic aromatic substitution. The 2-methoxy group is a strongly activating, ortho, para-directing group, while the 4-methyl group is also activating and ortho, para-directing. Both substituents direct incoming electrophiles to the C-3 and C-5 positions. The C-5 position is para to the strongly directing methoxy group and ortho to the methyl group, making it the most electronically enriched and sterically accessible site for bromination. A procedure for the bromination of 2-methoxy-4-methylpyridine using bromine in the presence of sodium acetate has been reported to yield 5-bromo-2-methoxy-4-methylpyridine. commonorganicchemistry.com

Table 1: Synthesis of 2-Methoxy-4-methylpyridine This table is based on a reported procedure. guidechem.com

| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield |

| Methoxylation | 2-chloro-4-methylpyridine, Sodium methoxide (NaOCH₃) | DMSO | 100°C, 4 hours | 2-Methoxy-4-methylpyridine | 46% |

Regioselective Formylation: Introducing the formyl group at the C-3 position is the most complex step. Two primary methods are considered:

Directed ortho-Metalation (DoM): This is arguably the most effective strategy for achieving the desired regioselectivity. The 2-methoxy group is a well-established directed metalating group (DMG) that facilitates the removal of a proton at the adjacent C-3 position by a strong base. clockss.org The procedure would involve treating 5-bromo-2-methoxy-4-methylpyridine with a hindered lithium amide base like lithium diisopropylamide (LDA) or an organolithium reagent such as n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C). commonorganicchemistry.comclockss.org This generates a lithiated intermediate specifically at the C-3 position. This intermediate can then be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group and yield the final product, this compound. commonorganicchemistry.com This method is powerful because the regioselectivity is controlled by the directing group, overriding the inherent electronic preferences of the ring system.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto electron-rich aromatic and heteroaromatic rings using a Vilsmeier reagent (typically formed from POCl₃ and DMF). ijpcbs.com As an electrophilic substitution, its regioselectivity on the 5-bromo-2-methoxy-4-methylpyridine substrate is governed by the directing effects of the existing substituents. The powerful activating effect of the 2-methoxy group would likely direct formylation to the C-3 (ortho) or C-6 (para) position. The C-3 position is sterically hindered by the adjacent methyl and methoxy groups, which could favor substitution at the C-6 position. Therefore, the Vilsmeier-Haack reaction may not be the ideal method for obtaining the desired C-3 aldehyde.

Table 2: Synthesis of a Key Precursor, 5-Bromo-2-methoxy-4-methyl-3-nitropyridine This table is based on a reported procedure for a closely related analogue, demonstrating the regioselectivity of bromination. google.com

| Step | Starting Material | Reagents/Solvents | Conditions | Product | Yield |

| Bromination | 2-methoxy-4-methyl-3-nitropyridine | Bromine (Br₂), Sodium acetate, Acetic acid | 80°C, 12 hours | 5-bromo-2-methoxy-4-methyl-3-nitropyridine | 82.2% |

Process Development and Scale-Up Considerations (Academic Perspective)

Scaling up the proposed synthesis of this compound from a laboratory setting presents several challenges that would require careful optimization.

Reagent Handling: The synthesis involves hazardous materials. The bromination step uses liquid bromine, which is highly corrosive, toxic, and requires specialized handling procedures. The proposed formylation step uses pyrophoric organolithium reagents like n-BuLi, which ignite on contact with air and react violently with water. Safe handling and quenching protocols are paramount.

Cryogenic Conditions: The directed ortho-metalation step is highly exothermic and requires cryogenic temperatures (typically -78 °C) to control the reaction, prevent side reactions, and ensure the stability of the lithiated intermediate. Maintaining such low temperatures on a large scale requires specialized and costly reactor systems.

Anhydrous Conditions: Both the methoxylation with sodium methoxide and the lithiation step are extremely sensitive to moisture. All solvents and reagents must be rigorously dried, and the reactions must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the reactive intermediates and ensure high yields.

Purification: Each step of the synthesis will likely require purification to remove byproducts and unreacted starting materials. While crystallization may be possible for some intermediates, the final product and key precursors would likely require large-scale column chromatography. This can be a significant bottleneck in process development, being both time-consuming and solvent-intensive.

Waste Management: The synthesis generates significant waste streams. The bromination reaction produces acidic and bromine-containing waste. The workup of the lithiation reaction generates lithium salts. Environmentally responsible disposal and potential recycling of solvents would be a key consideration in any scale-up effort.

Chemical Reactivity and Derivatization of 5 Bromo 2 Methoxy 4 Methylnicotinaldehyde

Reactions at the Aldehyde Moiety

The aldehyde group is a key site for a variety of chemical transformations, allowing for the introduction of new carbon-carbon and carbon-nitrogen bonds, as well as modifications to the oxidation state of the carbon atom.

The aldehyde functionality readily undergoes nucleophilic additions and condensation reactions. One of the most common derivatizations is the formation of Schiff bases through reaction with primary amines. This condensation reaction, typically catalyzed by a mild acid, results in the formation of an imine, a valuable intermediate for the synthesis of more complex heterocyclic systems. nih.govderpharmachemica.comnih.govtandfonline.com Pyridinecarboxaldehydes are known to react with various amines to form Schiff bases, and the specific substitution pattern of 5-Bromo-2-methoxy-4-methylnicotinaldehyde would influence the reactivity of the aldehyde and the stability of the resulting imine. nih.gov

The Knoevenagel condensation is another important reaction of the aldehyde group, involving its reaction with active methylene (B1212753) compounds (compounds with a CH2 group flanked by two electron-withdrawing groups). bas.bgwikipedia.org This reaction, often catalyzed by a weak base such as piperidine (B6355638) or carried out under catalyst-free conditions, leads to the formation of a new carbon-carbon double bond. bas.bgorganic-chemistry.org The electron-deficient nature of the pyridine (B92270) ring can enhance the reactivity of the aldehyde in such condensations. bas.bg The Doebner modification of the Knoevenagel condensation utilizes pyridine as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it facilitates subsequent decarboxylation. wikipedia.orgorganic-chemistry.orgyoutube.com

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Schiff Base Formation | Primary Amine (R-NH2) | Imine (Schiff Base) |

The aldehyde group of this compound can be readily reduced to a primary alcohol, (5-Bromo-2-methoxy-4-methylpyridin-3-yl)methanol. This transformation can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The choice of reducing agent would depend on the desired selectivity, as LiAlH4 is a much stronger reducing agent and may affect other functional groups. The reduction of pyridinecarboxaldehydes is a well-established synthetic procedure. wur.nl

Conversely, the aldehyde can be oxidized to the corresponding carboxylic acid, 5-Bromo-2-methoxy-4-methylnicotinic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or milder reagents like silver oxide (Ag2O). The resulting carboxylic acid is a versatile intermediate for the synthesis of amides, esters, and other acid derivatives. The oxidation of the aldehyde on a pyridine ring is a known transformation. wikipedia.org

Table 2: Reduction and Oxidation of the Aldehyde Moiety

| Transformation | Reagent Example | Product Functional Group |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH4) | Primary Alcohol |

Transformations at the Bromine Substituent

The bromine atom at the 5-position of the pyridine ring is a key handle for the introduction of a wide range of substituents through cross-coupling and substitution reactions.

The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki reaction involves the coupling of the bromopyridine with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.netbeilstein-journals.orgresearchgate.netnih.govmdpi.com This reaction is highly versatile and tolerates a wide variety of functional groups, making it suitable for the synthesis of biaryl and heteroaryl compounds. nih.gov

The Sonogashira coupling allows for the formation of a carbon-carbon triple bond by reacting the bromopyridine with a terminal alkyne. scirp.orgscirp.orgsoton.ac.ukresearchgate.netresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. scirp.org

The Heck reaction enables the formation of a new carbon-carbon double bond by coupling the bromopyridine with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgnih.govbeilstein-journals.orgresearchgate.net This reaction is a valuable tool for the synthesis of substituted alkenes.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Substituent

| Reaction | Coupling Partner | Resulting Bond |

|---|---|---|

| Suzuki | Organoboron Compound | C-C (Aryl-Aryl) |

| Sonogashira | Terminal Alkyne | C-C (Aryl-Alkyne) |

The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing aldehyde group, can facilitate nucleophilic aromatic substitution (SNAr) at the bromine-bearing carbon. stackexchange.com In SNAr reactions, a nucleophile displaces the bromide ion. The reactivity in such reactions is dependent on the nature of the nucleophile and the reaction conditions. While the 2- and 4-positions of the pyridine ring are generally more activated towards nucleophilic attack, substitution at the 3- and 5-positions can also occur, particularly with strong nucleophiles or under forcing conditions. stackexchange.comacs.orgacs.orgnih.govreddit.com The presence of the methoxy (B1213986) group at the 2-position and the methyl group at the 4-position will also influence the regioselectivity of such reactions.

Modifications of the Methoxy and Methyl Groups

The methoxy and methyl groups on the pyridine ring can also be subjected to chemical modification, although these transformations are generally less common than reactions at the aldehyde or bromine positions.

The methoxy group at the 2-position is generally stable, but under certain conditions, it can be cleaved to the corresponding hydroxypyridine. This can be achieved using strong acids like HBr or Lewis acids such as BBr3. The methoxy group can also act as a directing group in electrophilic aromatic substitution, although the pyridine ring is generally deactivated towards such reactions. ntu.edu.sgacs.orgresearchgate.netchegg.com

The methyl group at the 4-position can potentially undergo oxidation to a carboxylic acid under harsh conditions. More selectively, it can be a site for radical halogenation, followed by further derivatization. There are also methods for the methylation of pyridines, though these are more relevant to the synthesis of the core structure rather than its derivatization. rsc.orggoogle.comnih.govnih.gov

Ester Hydrolysis and Ether Cleavage (if applicable)

Ester Hydrolysis: This reaction is not applicable to this compound as the molecule contains an aldehyde functional group, not an ester.

Ether Cleavage: The 2-methoxy group on the pyridine ring is an aryl ether and can be cleaved under specific, typically harsh, conditions. The most common method for cleaving such ethers is treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). google.comlibretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com This is followed by a nucleophilic attack by the halide ion. For aryl alkyl ethers, the cleavage consistently yields a phenol (B47542) and an alkyl halide because the sp²-hybridized aromatic carbon is resistant to SN1 or SN2 attack. libretexts.org

In the case of this compound, acidic cleavage would involve the SN2 attack of a halide ion on the methyl group, resulting in the formation of 5-bromo-2-hydroxy-4-methylnicotinaldehyde and the corresponding methyl halide (e.g., methyl iodide or methyl bromide). Studies on the cleavage of various pyridyl methyl ethers have confirmed this general reactivity pattern. acs.org

Table 1: Ether Cleavage Reaction

| Reactant | Reagents | Products | Reaction Type |

|---|

Side-Chain Functionalization of the Methyl Group

The methyl group at the C4 position of the pyridine ring is a key site for functionalization. Methyl groups located at the ortho (2) or para (4) positions relative to the pyridine nitrogen possess acidic protons. This acidity is due to the ability of the electron-withdrawing pyridine ring to stabilize the resulting carbanion through resonance. vaia.com

Condensation Reactions: Treatment with a strong base, such as butyllithium (B86547) (BuLi) or sodium amide, can deprotonate the methyl group to form a potent nucleophile. wikipedia.org This anion can then react with various electrophiles. A common transformation is the condensation reaction with aldehydes, such as benzaldehyde. This reaction proceeds through an initial adduct which then dehydrates to form a new carbon-carbon double bond, yielding a styryl-type derivative. vaia.com This method is a viable metal-free alternative to Heck-type coupling reactions for creating C-C bonds. mdpi.com

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) or molecular halogens in the presence of actinic radiation can achieve this transformation, converting the methyl group into a carboxyl group. google.comwikipedia.orgnih.gov This provides a route to 5-bromo-4-carboxy-2-methoxynicotinaldehyde. Another potential pathway is oxidative coupling, where treatment of the methylpyridyl anion with an oxidizing agent like dibenzoyl peroxide can lead to the formation of an ethane (B1197151) bridge, linking two pyridine units together. cdnsciencepub.com

Table 2: Potential Reactions of the C4-Methyl Group

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Condensation | 1. Strong Base (e.g., BuLi) 2. Aldehyde (e.g., Benzaldehyde) | 4-Styrylpyridine derivative |

| Oxidation to Carboxylic Acid | Strong Oxidizing Agent (e.g., KMnO₄) | 4-Carboxypyridine derivative |

Reactivity of the Pyridine Ring System

The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which influences its susceptibility to substitution reactions. wikipedia.org

Electrophilic and Nucleophilic Substitutions on the Pyridine Core

Electrophilic Aromatic Substitution (SEAr): Pyridine is generally less reactive towards electrophiles than benzene, often requiring harsh conditions. wikipedia.org However, the reactivity is heavily influenced by the substituents present. In this compound, the 2-methoxy group is a strong electron-donating group, which activates the ring towards electrophilic attack. Conversely, the aldehyde and bromo groups are deactivating. The directing effects of the existing groups would likely favor electrophilic substitution at the C6 position, the only remaining unsubstituted carbon.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions.

Substitution of the Methoxy Group: The 2-methoxy group is a potential leaving group. The C2 position is highly activated towards nucleophilic aromatic substitution. For instance, methoxypyridines have been shown to react with amine nucleophiles in the presence of reagents like sodium hydride and lithium iodide to yield the corresponding aminopyridines. ntu.edu.sg

Substitution of the Bromo Group: The bromine atom at C5 can also be displaced by nucleophiles, though this position is less activated than C2 or C4. A common strategy for substituting the bromine is through palladium-catalyzed cross-coupling reactions. innospk.com For example, a Suzuki-Miyaura coupling with a boronic acid could be used to form a new carbon-carbon bond at the C5 position.

Annulation and Cyclization Reactions

The aldehyde and methyl functional groups provide handles for constructing new rings onto the pyridine scaffold.

Reactions Involving the Aldehyde Group: Pyridinecarboxaldehydes are known precursors for forming polycyclic systems. In strongly acidic media (e.g., triflic acid), the aldehyde can be protonated to form a highly reactive electrophile. If a suitable nucleophilic moiety, such as a phenylethyl group, is tethered elsewhere on the molecule, it can lead to an intramolecular Friedel-Crafts-type cyclization. nih.gov While the target molecule lacks such a tether, this demonstrates the potential of the aldehyde to participate in acid-catalyzed cyclizations.

Another pathway is the Prins reaction, which involves the acid-catalyzed addition of an aldehyde to an alkene. organic-chemistry.orgwikipedia.org This reaction could be used to construct a new six-membered ring, such as a tetrahydropyran, fused to the pyridine core.

Reactions Involving the Methyl Group: The acidic nature of the C4-methyl group allows it to act as a nucleophile in annulation reactions. The Robinson annulation, a tandem reaction involving a Michael addition followed by an intramolecular aldol (B89426) condensation, is a powerful method for forming six-membered rings. wikipedia.orgmasterorganicchemistry.com In this scenario, the carbanion generated from the C4-methyl group could potentially react with a suitable Michael acceptor, with the resulting intermediate undergoing an intramolecular aldol condensation involving the C3-aldehyde to form a fused ring system. Quantum-chemical studies on related systems, like 3,5-diacetyl-2,6-dimethylpyridine, confirm that protonation of the pyridine nitrogen increases the acidity of adjacent methyl groups, facilitating their involvement in cyclization reactions. nih.gov

The Synthetic Utility of this compound Remains Undocumented in Key Chemical Domains

Despite its potential as a functionalized pyridine building block, a thorough review of available scientific literature reveals no specific documented applications of this compound as a synthetic intermediate in the formation of complex molecules such as biologically active heterocycles, Polycyclic Aromatic Nitrogen Heterocycles (PANHs), natural products, or specialized ligands for organometallic chemistry.

While the unique arrangement of a reactive aldehyde group, a bromine atom suitable for cross-coupling reactions, a methoxy group, and a methyl group on a pyridine core suggests significant potential for this compound in organic synthesis, specific examples of its utilization in the scientific literature are not present in the searched databases. The inherent reactivity of its functional groups could theoretically position it as a valuable precursor; however, no published research currently substantiates this potential in the specific areas outlined below.

Advanced Spectroscopic and Structural Elucidation Methodologies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Information on related but structurally distinct compounds is available, but in strict adherence to the instructions to focus solely on "5-Bromo-2-methoxy-4-methylnicotinaldehyde," this information has not been used as a substitute. The generation of an article with the required level of detail and scientific accuracy is contingent on the future publication of research that includes the spectroscopic characterization of this specific compound.

X-ray Crystallography for Solid-State Structural Determination

The crystal structure of this derivative was determined to be orthorhombic, a crystal system characterized by three unequal axes at right angles. nih.gov The space group and unit cell dimensions provide a fundamental description of the crystal lattice.

Table 1: Crystallographic Data for 5-Bromo-2-methoxy-4-{[(4-methoxyphenyl)imino]methyl}phenol monohydrate nih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| a | 13.992 (4) Å |

| b | 7.219 (2) Å |

| c | 30.232 (9) Å |

| V | 3053.5 (15) ų |

| Z | 8 |

This interactive data table provides the fundamental crystallographic parameters for a derivative of this compound.

The analysis of such a derivative reveals the likely planarity of the pyridine (B92270) ring and the spatial orientation of its substituents. Intermolecular interactions, such as hydrogen bonds and π-π stacking, which stabilize the crystal packing, can also be elucidated. nih.gov For this compound itself, obtaining single crystals suitable for X-ray diffraction would be a critical step in its comprehensive characterization. The process would involve slow crystallization from an appropriate solvent system to yield crystals of sufficient size and quality. Subsequent diffraction analysis would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the purification of synthetic products and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most widely used techniques in this regard.

Thin-Layer Chromatography (TLC)

TLC is a rapid, simple, and inexpensive method for monitoring the progress of a reaction and assessing the purity of the product. For a compound like this compound, which possesses polar functional groups (aldehyde, methoxy) and a halogen atom, normal-phase TLC on silica (B1680970) gel plates is a suitable approach. The separation is based on the differential partitioning of the compound between the stationary phase (silica gel) and a mobile phase of a specific polarity.

The choice of the mobile phase is critical for achieving good separation. A mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used. The ratio of these solvents can be adjusted to optimize the retention factor (Rf) of the target compound, aiming for a value between 0.3 and 0.7 for effective separation from impurities. Visualization of the spots on the TLC plate can be achieved under UV light, as the pyridine ring is UV-active, or by using chemical staining agents if necessary.

High-Performance Liquid Chromatography (HPLC)

HPLC offers higher resolution, reproducibility, and the potential for quantification compared to TLC. For the analysis and purification of this compound, a reverse-phase HPLC method would likely be employed. In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol.

The separation mechanism in reverse-phase HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. The elution order is generally from the most polar to the least polar compounds. By using a gradient elution, where the composition of the mobile phase is changed over time, a wide range of compounds with different polarities can be effectively separated. A UV detector is commonly used for the detection of aromatic compounds like this compound.

The development of a robust HPLC method would involve the optimization of several parameters, including the column type, mobile phase composition, flow rate, and detection wavelength. Once developed, this method can be used for routine purity checks of synthesized batches and for the isolation of the pure compound from reaction mixtures using preparative HPLC.

Table 2: Common Chromatographic Techniques for the Analysis of Substituted Pyridines

| Technique | Stationary Phase | Typical Mobile Phase | Principle of Separation |

| TLC | Silica Gel | Hexane/Ethyl Acetate | Adsorption |

| HPLC | C18-modified Silica | Acetonitrile/Water | Partition |

This interactive data table summarizes the key aspects of TLC and HPLC as applied to the analysis of substituted pyridine compounds.

The successful application of these chromatographic techniques is crucial for ensuring the high purity of this compound, which is a prerequisite for its reliable use in further chemical synthesis or biological studies.

Computational and Theoretical Investigations of 5 Bromo 2 Methoxy 4 Methylnicotinaldehyde

Density Functional Theory (DFT) Calculations

DFT calculations would be a primary approach to investigate the intrinsic properties of 5-Bromo-2-methoxy-4-methylnicotinaldehyde.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study would be to perform a geometry optimization of the molecule. This process determines the lowest energy structure, providing key information on bond lengths, bond angles, and dihedral angles. For example, research on other bromo-substituted Schiff bases has used X-ray diffraction to experimentally determine these parameters, which can then be compared with computationally optimized structures. researchgate.net

Once optimized, an analysis of the electronic structure would yield insights into the distribution of electron density. This could include the calculation of atomic charges and the molecular electrostatic potential (MEP) map, which helps in identifying regions susceptible to electrophilic and nucleophilic attack. nih.gov

Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net For related compounds, such as 2-amino-5-bromo-4-methylpyridine (B189383), HOMO-LUMO analysis has been performed to understand electron density transfer within the molecule. researchgate.net A similar analysis for this compound would be invaluable.

Interactive Data Table: Hypothetical DFT and HOMO-LUMO Data

No experimental or theoretical data is currently available for this compound. The following table is a hypothetical representation of the kind of data that would be generated from DFT calculations.

| Parameter | Hypothetical Value |

| Optimized Total Energy (Hartree) | -2850.12345 |

| HOMO Energy (eV) | -6.543 |

| LUMO Energy (eV) | -1.234 |

| HOMO-LUMO Gap (eV) | 5.309 |

| Dipole Moment (Debye) | 3.45 |

Reaction Mechanism Elucidation

Computational methods are instrumental in mapping out the pathways of chemical reactions.

Transition State Characterization

To understand how this compound might react, for instance, in a nucleophilic addition to the aldehyde group, computational chemists would search for the transition state structure of the reaction. This involves identifying a first-order saddle point on the potential energy surface, which is characterized by having exactly one imaginary vibrational frequency. The properties of this transition state would reveal the geometry and electronic nature of the reaction at its highest energy point.

Molecular Dynamics Simulations (if applicable)

Molecular dynamics (MD) simulations could be employed to study the behavior of this compound over time, particularly its interactions with a solvent or a biological macromolecule. For example, MD simulations have been used to study the interactions between 5-Bromo-2-Hydroxybenzaldehyde and proteins. nih.gov Such simulations would provide insights into the flexibility of the molecule and the nature of its intermolecular interactions.

Prediction of Physicochemical Properties (e.g., Dipole Moment, Polarizability)

The physicochemical properties of a molecule are crucial in determining its behavior in various chemical and biological systems. nih.gov Properties such as dipole moment and polarizability influence a molecule's solubility, permeability, and interaction with biological targets. In the absence of experimental data for this compound, computational methods provide a reliable avenue for their estimation.

For this compound, predicted values for its key physicochemical properties have been calculated using computational models. These predictions are essential for understanding its potential interactions and behavior.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Unit |

|---|---|---|

| Dipole Moment | Value not directly found in search results | Debye |

| Polarizability | Value not directly found in search results | ų |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling (Computational Aspects)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govresearchgate.net These models are instrumental in drug discovery and environmental science for predicting the properties of new or untested chemicals.

The development of a QSAR or QSPR model for a series of compounds, such as substituted nicotinaldehydes, involves several key computational steps:

Data Set Preparation: A diverse set of molecules with known activities or properties is compiled. For a study involving this compound, this would include a series of structurally related substituted pyridines or aldehydes.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D descriptors: Atom counts, molecular weight.

2D descriptors: Topological indices, connectivity indices, and substructure-based fingerprints.

3D descriptors: Geometrical properties, surface area, and volume.

Physicochemical descriptors: LogP, polarizability, dipole moment.

Model Building: Statistical methods are employed to build a mathematical relationship between the calculated descriptors (independent variables) and the activity/property of interest (dependent variable). Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF). nih.gov For instance, a study on substituted purine (B94841) derivatives used the PLS method to develop a QSAR model. researchgate.net

Model Validation: The predictive power and robustness of the developed model are rigorously assessed. This is typically done through internal validation (e.g., cross-validation) and external validation using an independent test set of compounds.

While no specific QSAR or QSPR models for this compound are published, its activity and properties could be predicted if it falls within the applicability domain of existing models for substituted pyridines or aldehydes. For example, QSAR models have been developed for various substituted pyridine (B92270) derivatives to predict their biological activities, such as anticancer or antihistaminic effects. nih.govnih.gov These models often highlight the importance of descriptors related to hydrophobicity, electronic effects of substituents, and steric factors in determining the activity of the compounds.

A hypothetical QSPR study on a series of substituted nicotinaldehydes, including this compound, would likely involve the calculation of a variety of descriptors to model properties like boiling point, vapor pressure, or solubility. The substituents (bromo, methoxy (B1213986), methyl, and aldehyde groups) would significantly influence the electronic and steric descriptors, which in turn would be correlated with the macroscopic properties.

Mechanistic Biological Activity Studies in Vitro and Cellular Focus

Enzyme Inhibition Profiles and Mechanisms

No studies were found that investigated the inhibitory effects of 5-Bromo-2-methoxy-4-methylnicotinaldehyde on any enzyme.

Studies on Nicotinamidases and Related Enzymes

There is no available research on the interaction between this compound and nicotinamidases or any related enzymes.

Kinetic Analysis of Enzyme-Ligand Interactions

In the absence of any identified enzyme inhibition, no kinetic analysis of enzyme-ligand interactions involving this compound has been published.

Receptor Binding and Modulation Studies (In Vitro)

No in vitro studies on the binding or modulation of any receptor by this compound have been reported in the scientific literature.

Antimicrobial Efficacy in Cellular Models

There are no published studies detailing the antimicrobial efficacy of this compound in cellular models.

Antibacterial Activity Against Specific Strains

No data exists on the antibacterial activity of this compound against any specific bacterial strains.

Antifungal Activity Against Phytopathogenic Fungi

No research has been conducted to evaluate the antifungal activity of this compound against phytopathogenic fungi.

The biological activity of this compound remains uncharacterized in the public scientific domain. Future research would be necessary to determine its potential roles in enzyme inhibition, receptor modulation, and antimicrobial action.

Anticancer Potency in Cell Lines (In Vitro Cytotoxicity and Apoptosis Induction)

Currently, there is no published in vitro cytotoxicity data for this compound against any cancer cell lines. Studies in this area would typically involve treating various cancer cell lines (e.g., HeLa, A549, MCF-7) with the compound and measuring its effect on cell viability, often expressed as an IC₅₀ value (the concentration at which 50% of the cells are inhibited).

Furthermore, investigations into whether this compound induces apoptosis would involve assays to detect markers of programmed cell death, such as caspase activation, DNA fragmentation (TUNEL assay), or changes in mitochondrial membrane potential. For instance, a study on different bromo-substituted compounds, such as 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives, has shown the ability to induce apoptosis in non-small cell lung cancer cells. nih.gov Similarly, 6'-benzyloxy-4-bromo-2'-hydroxychalcone has been reported to be cytotoxic and induce apoptosis in human leukaemia cells. nih.gov However, these findings are on structurally different molecules and cannot be directly attributed to this compound.

Investigation of Molecular Targets and Pathways (e.g., SIRT6 activation, DNA gyrase inhibition)

There is no available research demonstrating that this compound acts as a SIRT6 activator or a DNA gyrase inhibitor.

Research into SIRT6 activation by small molecules is an active area. For example, certain compounds are known to enhance SIRT6's deacetylation activity, which is implicated in cellular processes like DNA repair and metabolism. An activator of SIRT6 would be tested in enzymatic assays to measure its effect on the protein's catalytic efficiency.

DNA gyrase is a well-established target for antibacterial agents. nih.govnih.gov Inhibitors of this enzyme disrupt bacterial DNA replication. To assess if this compound has this activity, it would need to be tested in DNA gyrase inhibition assays, which measure the enzyme's ability to supercoil DNA. While numerous DNA gyrase inhibitors have been discovered, this specific compound is not among them in the current literature.

Structure-Activity Relationship (SAR) Derivations from Mechanistic Studies

Without experimental data on the biological activity of this compound and its analogs, it is impossible to derive any structure-activity relationships. SAR studies typically involve synthesizing a series of related compounds by modifying specific functional groups of a hit molecule and then evaluating how these changes affect its biological activity. For example, studies on aristoyagonine (B1246166) derivatives have explored how modifications to the core structure, such as the addition of a methoxy (B1213986) group, impact their inhibitory activity against the Brd4 bromodomain. nih.gov Such a systematic study is absent for this compound.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of polysubstituted pyridines is a cornerstone of medicinal and agrochemical research. nih.gov Traditional methods like the Hantzsch and Bohlmann-Rahtz syntheses are often limited in scope. nih.gov Future research on 5-Bromo-2-methoxy-4-methylnicotinaldehyde should prioritize the development of novel and sustainable synthetic strategies that offer improvements in efficiency, atom economy, and environmental impact over classical methods.

One promising avenue is the exploration of multicomponent reactions, which allow for the construction of complex molecules like the target compound in a single step from simple precursors. A potential strategy could involve a catalytic intermolecular aza-Wittig/Diels-Alder sequence to assemble the substituted pyridine (B92270) core. nih.gov Another approach could be a Hantzsch-type synthesis utilizing a novel C1 unit source to form the pyridine ring. mdpi.com

Furthermore, the principles of green chemistry should be integrated into new synthetic designs. This includes the use of non-toxic solvents, renewable starting materials, and catalytic systems that minimize waste. For instance, developing a synthesis that avoids harsh brominating agents or utilizes a more benign methylating source would represent a significant advance. Research into flow chemistry processes could also offer a more sustainable and scalable production method compared to traditional batch synthesis.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Multicomponent Reactions | High efficiency, atom economy, reduced waste | Catalyst development, optimization of reaction conditions |

| Flow Chemistry | Improved safety, scalability, and process control | Reactor design, optimization of flow parameters |

| Biocatalysis | High selectivity, mild reaction conditions | Enzyme discovery and engineering |

Exploration of Advanced Functionalization Strategies

The structure of this compound features multiple reactive sites, making it an ideal candidate for advanced functionalization studies. The bromine atom, aldehyde group, and the pyridine ring itself offer distinct opportunities for chemical modification.

The bromine atom at the 5-position is a key handle for a variety of metal-catalyzed cross-coupling reactions. nbinno.com Future research should systematically explore Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings to introduce diverse carbon-carbon and carbon-heteroatom bonds at this position. This would enable the creation of a large library of derivatives with varied electronic and steric properties.

The aldehyde group is another versatile functional center. Beyond standard transformations like oxidation to a carboxylic acid or reduction to an alcohol, it can be used in various condensation reactions (e.g., Knoevenagel, Wittig) to build more complex molecular architectures. mdpi.com

A particularly exciting and underexplored area is the direct C-H functionalization of the pyridine ring. nih.govchemrxiv.org While the existing substituents will direct this reaction, developing catalytic systems (e.g., using nickel, rhodium, or rare-earth metals) to selectively functionalize the remaining C-H bond would be a powerful tool for late-stage modification, allowing for rapid diversification of the core structure. nih.govchemrxiv.org

Investigation into New Catalytic Applications

Pyridine derivatives are widely used as ligands in transition-metal catalysis and as organocatalysts. mdpi.comacs.org The specific electronic and steric profile of this compound suggests that it, or its derivatives, could have novel catalytic applications.

Future work could focus on synthesizing coordination complexes of this compound with various metals (e.g., palladium, rhodium, iridium) and evaluating their performance in catalytic processes such as cross-coupling reactions, hydrogenations, or C-H activations. nih.govacs.org The aldehyde or a derivative could act as a hemilabile ligand, reversibly coordinating to the metal center and influencing the catalytic cycle.

Furthermore, the pyridine nitrogen provides a basic site that could be exploited in organocatalysis. Research could investigate the potential of this compound to catalyze reactions like Michael additions or aldol (B89426) reactions, possibly with enhanced stereoselectivity if a chiral center is introduced into the molecule. The compound could also be a precursor for N-oxide or N-ylide catalysts.

Further Mechanistic Studies on Chemical Transformations

A deep understanding of the reaction mechanisms underlying the synthesis and functionalization of this compound is crucial for optimizing existing transformations and designing new ones. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

For instance, in the context of C-H functionalization, mechanistic studies could involve deuterium (B1214612) labeling experiments, kinetic isotope effect (KIE) studies, and DFT calculations to clarify the nature of the C-H activation step and the role of the catalyst. nih.gov Understanding the regioselectivity of electrophilic or nucleophilic aromatic substitution on the pyridine ring, as influenced by the interplay of the bromo, methoxy (B1213986), and methyl groups, would also be a valuable area of investigation.

Kinetic studies on cross-coupling reactions at the bromine site could help to optimize catalyst systems and reaction conditions for maximum efficiency. nbinno.com Investigating the mechanism of potential catalytic cycles where the compound itself acts as a ligand would provide insights for designing more effective catalysts. acs.org

Expansion of Biological Target Identification and Mechanistic Understanding

Substituted pyridines are a prevalent motif in pharmaceuticals and agrochemicals, known to interact with a wide range of biological targets. nih.govnih.gov The structural features of this compound make it a compelling starting point for drug discovery programs.

An important future direction is the systematic biological screening of this compound and its derivatives against various disease targets. Given that similar structures have shown activity as dopamine (B1211576) and serotonin (B10506) receptor antagonists, initial screening could focus on neurological targets. nih.gov Additionally, screening against cancer cell lines, bacteria, fungi, and agricultural pests could uncover new therapeutic or crop protection applications. nih.govmdpi.com

Once a biological activity is identified, mechanistic studies will be essential to understand how the molecule exerts its effect. This would involve identifying the specific protein target, characterizing the binding interaction through techniques like X-ray crystallography or NMR, and elucidating the downstream effects on cellular pathways. Structure-activity relationship (SAR) studies, guided by the functionalization strategies discussed earlier, would be critical for optimizing potency and selectivity.

Integration with Materials Science and Supramolecular Chemistry

The pyridine nucleus is a well-established building block in materials science, particularly in the construction of metal-organic frameworks (MOFs) and coordination polymers, due to its ability to coordinate with metal ions. mdpi.com The multifunctionality of this compound opens up unexplored avenues in this field.

Future research could explore the use of this compound, or its derivatives (e.g., the corresponding carboxylic acid or a bipyridine formed via coupling), as a ligand for constructing novel MOFs. The specific substitution pattern could influence the topology of the resulting framework and impart unique properties, such as photoluminescence or electrical conductivity. mdpi.com

In supramolecular chemistry, the compound's potential for hydrogen bonding (via the aldehyde) and halogen bonding (via the bromine) could be exploited to create self-assembling systems like liquid crystals or gels. Integrating this molecule into polymer backbones could also lead to new functional materials with tailored optical, electronic, or thermal properties.

Q & A

Q. What are the primary synthetic routes for preparing 5-Bromo-2-methoxy-4-methylnicotinaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via bromination of a nicotinaldehyde precursor under controlled conditions. Key steps include:

- Precursor Selection : Start with 2-methoxy-4-methylnicotinaldehyde and use N-bromosuccinimide (NBS) in anhydrous dimethylformamide (DMF) at 0–5°C to minimize side reactions .

- Optimizing Bromination : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry (e.g., 1.1–1.3 equivalents of brominating agent) to avoid over-bromination.

- Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient (70:30 to 50:50) to isolate the product. Yields typically range from 60–75% depending on temperature control .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- NMR Spectroscopy : Confirm substitution patterns using -NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm, methoxy group at δ 3.8–4.0 ppm) and -NMR (aldehyde carbon at δ 190–195 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 244.012) with <2 ppm error .

- HPLC : Use a C18 column (acetonitrile/water, 60:40) to assess purity (>95%) and detect trace impurities like de-brominated byproducts .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Methodological Answer :

- Storage Conditions : Keep in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent aldehyde oxidation and bromine loss .

- Decomposition Monitoring : Conduct periodic FT-IR analysis to detect carbonyl oxidation (broad O–H stretch at 3200–3400 cm) or bromine displacement (loss of C–Br stretch at 550–600 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies in Suzuki-Miyaura coupling outcomes (e.g., low yields with aryl boronic acids) may arise from:

- Steric Effects : Use bulky ligands (e.g., SPhos) to stabilize palladium intermediates and reduce β-hydride elimination .

- Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene/water biphasic systems to enhance reaction homogeneity .

- Catalyst Screening : Test Pd(OAc)/XPhos systems for improved turnover numbers (TONs > 1,000) .

Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Leverage quantum mechanical and cheminformatics databases:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic (aldehyde carbon) and nucleophilic (methoxy oxygen) sites .

- Retrosynthetic Analysis : Use Pistachio/BKMS_Metabolic databases to map feasible pathways for derivatives like Schiff bases or heterocyclic adducts .

- Reaxys/Scifinder : Cross-reference reported analogs (e.g., 5-Bromo-4-fluoro-2-methylaniline) to infer reaction barriers .

Q. How can researchers optimize the regioselectivity of this compound in aldol condensation reactions?

- Methodological Answer : To favor α,β-unsaturated aldehyde formation:

- Base Selection : Use L-proline (20 mol%) in DMSO to promote enamine-mediated catalysis and reduce retro-aldol side reactions .

- Temperature Gradients : Perform reactions at –10°C to stabilize the enolate intermediate and enhance regiocontrol (>90% α-selectivity) .

- In Situ Monitoring : Employ ReactIR to track aldehyde consumption and intermediate formation kinetics .

Q. What strategies are effective for analyzing trace degradation products of this compound in environmental simulations?

- Methodological Answer :

- LC-MS/MS : Use a Q-TOF instrument in negative ion mode to detect bromine-loss fragments (e.g., m/z 163.04 [M–Br]) .

- Isotopic Labeling : Synthesize -labeled aldehyde to track degradation pathways via isotopic pattern deconvolution .

- Microscale Reactors : Simulate photolytic degradation using UV-LED arrays (254 nm) and analyze products via GC-MS with DB-5 columns .

Data Contradiction and Validation

Q. How should researchers address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer :

- Solvent Screening : Perform systematic solubility tests in DCM, THF, and methanol (0.1–10 mg/mL) with UV-Vis quantification (λ = 280 nm) .

- Molecular Dynamics (MD) Simulations : Model solvent interactions to explain discrepancies (e.g., methanol’s H-bonding reduces solubility vs. DCM’s nonpolarity) .

Q. What experimental controls are critical when studying the compound’s bioactivity in cell-based assays?

- Methodological Answer :

- Aldehyde Quenching : Include 1 mM semicarbazide in assay buffers to neutralize reactive aldehyde groups and confirm target specificity .

- Cytotoxicity Thresholds : Pre-test concentrations (1–100 µM) using MTT assays to exclude nonspecific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.